Friluglanstat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H20ClF3N4O3 |

|---|---|

Molecular Weight |

516.9 g/mol |

IUPAC Name |

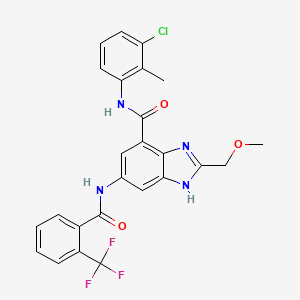

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35) |

InChI Key |

ZPONWJXTHMDOSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC |

Origin of Product |

United States |

Foundational & Exploratory

Friluglanstat (NS-580): A Deep Dive into the Selective mPGES-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat (NS-580) is an orally bioavailable, selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. By targeting the terminal step in the production of prostaglandin E2 (PGE2), this compound represents a promising therapeutic agent for a range of inflammatory conditions, potentially offering a more targeted approach with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical development status of this compound. While specific quantitative data from preclinical and clinical studies are not yet publicly available, this document will detail the established signaling pathways and the general experimental methodologies used to characterize selective mPGES-1 inhibitors.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator that plays a central role in inflammation, pain, fever, and various other physiological and pathological processes. The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by prostaglandin E synthases.

There are three known PGE synthases: cytosolic PGES (cPGES), mPGES-2, and mPGES-1. While cPGES and mPGES-2 are constitutively expressed, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli. This inducible nature makes mPGES-1 a highly attractive therapeutic target. Unlike NSAIDs, which non-selectively inhibit COX enzymes and thereby block the production of multiple prostanoids (some of which have protective functions), a selective mPGES-1 inhibitor like this compound can specifically suppress the elevated PGE2 production associated with inflammation without affecting the synthesis of other important prostaglandins. This targeted approach holds the potential to reduce the gastrointestinal and cardiovascular side effects commonly associated with NSAID therapy.

Mechanism of Action of this compound (NS-580)

This compound acts as a potent and selective inhibitor of the mPGES-1 enzyme. By binding to the enzyme, it blocks the conversion of PGH2 to PGE2, thereby reducing the localized overproduction of this pro-inflammatory mediator.

Below is a diagram illustrating the prostaglandin E2 synthesis pathway and the specific point of intervention for this compound.

The Vicious Cycle of Inflammation: Prostaglandin E2's Role in Endometriosis and the Promise of Friluglanstat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis, a chronic inflammatory disease affecting millions of women worldwide, is characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue growth is driven by a complex interplay of hormonal and inflammatory factors, with Prostaglandin E2 (PGE2) emerging as a central mediator of the disease's debilitating symptoms, including chronic pelvic pain and infertility. This technical guide delves into the intricate role of PGE2 in the pathophysiology of endometriosis, exploring its synthesis, signaling pathways, and downstream effects that contribute to the establishment and progression of endometriotic lesions. Furthermore, this guide examines the therapeutic potential of Friluglanstat, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), as a novel, non-hormonal treatment strategy for endometriosis. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and research pathways, this document aims to provide a comprehensive resource for professionals in the field of endometriosis research and drug development.

The Central Role of Prostaglandin E2 in Endometriosis Pathophysiology

Prostaglandin E2 (PGE2), a bioactive lipid mediator, is found in significantly elevated concentrations in the peritoneal fluid of women with endometriosis.[1][2][3][4] This localized increase in PGE2 is not merely a biomarker but a key driver of the disease, orchestrating a vicious cycle of inflammation, estrogen production, and lesion survival.

PGE2 Synthesis in Endometriotic Lesions

The production of PGE2 is catalyzed by a series of enzymatic reactions. The primary pathway involves the liberation of arachidonic acid from the cell membrane by phospholipase A2. Cyclooxygenase-2 (COX-2), an enzyme overexpressed in endometriotic tissue, then converts arachidonic acid to prostaglandin H2 (PGH2). Finally, microsomal prostaglandin E synthase-1 (mPGES-1), which is also upregulated in endometriotic lesions, catalyzes the isomerization of PGH2 to PGE2.[5][6][7] This elevated expression of COX-2 and mPGES-1 in ectopic endometrial cells and surrounding immune cells, such as macrophages, leads to the sustained overproduction of PGE2 within the peritoneal cavity.[3]

PGE2 Signaling and its Downstream Effects

PGE2 exerts its diverse biological effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. In the context of endometriosis, the EP2 and EP4 receptors are of particular interest as they are highly expressed in endometriotic lesions and mediate many of the pro-endometriotic effects of PGE2.[5][8][9][10][11]

Activation of EP2 and EP4 receptors triggers a cascade of intracellular signaling events that promote:

-

Inflammation: PGE2 stimulates the production of pro-inflammatory cytokines and chemokines, further recruiting immune cells to the endometriotic lesions and perpetuating the inflammatory state.[5][12]

-

Estrogen Production: A critical and self-sustaining feedback loop exists where PGE2 upregulates the expression of aromatase, the key enzyme responsible for estrogen synthesis within the endometriotic lesions themselves. This locally produced estrogen, in turn, stimulates further PGE2 production by increasing COX-2 expression.[5]

-

Cell Proliferation and Survival: The PGE2-EP2/EP4 signaling axis activates pathways such as ERK1/2 and AKT, which promote the proliferation and inhibit the apoptosis (programmed cell death) of endometriotic stromal and epithelial cells.[8]

-

Angiogenesis: PGE2 promotes the formation of new blood vessels by stimulating the production of vascular endothelial growth factor (VEGF), providing the necessary blood supply for the growth and survival of ectopic lesions.[6]

-

Pain: PGE2 directly sensitizes nerve endings, contributing to the chronic pelvic pain experienced by many women with endometriosis.

This compound: A Targeted Approach to Inhibiting PGE2 Synthesis

Given the central role of PGE2 in endometriosis, targeting its synthesis is a logical therapeutic strategy. This compound (formerly NS-580) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[13] By specifically blocking the final step in PGE2 synthesis, this compound aims to reduce the pathological overproduction of PGE2 in endometriotic lesions without affecting the production of other prostaglandins that may have protective physiological roles. This targeted approach offers a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes and can be associated with gastrointestinal and cardiovascular side effects.

Mechanism of Action

This compound acts as a competitive inhibitor of mPGES-1, binding to the enzyme and preventing it from converting PGH2 to PGE2. This selective inhibition is expected to decrease the concentration of PGE2 in the peritoneal fluid and within the endometriotic lesions, thereby disrupting the pro-inflammatory and estrogen-producing feedback loops that drive the disease.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on PGE2 levels in endometriosis and the expression of its receptors.

Table 1: Peritoneal Fluid Prostaglandin E2 Concentrations in Women with and without Endometriosis

| Study | Patient Group (n) | Control Group (n) | PGE2 Concentration (Endometriosis) | PGE2 Concentration (Control) | p-value |

| Rock et al. (1984) | 16 | 10 | 1.43 ± 0.72 ng/mL | 0.79 ± 0.26 ng/mL | > 0.05 |

| Badawy et al. (1984) | Data not specified | Data not specified | Significantly higher | - | < 0.05 |

| Wu et al. (2005) | 36 | 30 | 1987 ± 532 ng/L | 386 ± 215 ng/L | < 0.05 |

| Wu et al. (2005) - Severe vs. Mild | - | - | 2221 ± 1352 ng/L (Severe) | 1694 ± 381 ng/L (Mild) | < 0.01 |

| Wu et al. (2005) - Serum Levels | 36 | 30 | 3787 ± 514 ng/L | 129 ± 97 ng/L | < 0.01 |

Table 2: Expression of PGE2 Receptors in Endometriotic Tissue

| Receptor | Expression in Ectopic vs. Eutopic Endometrium | Key Findings | Reference |

| EP2 | Higher in ectopic tissue | - Significantly higher mRNA expression in macrophages from endometriosis patients.- Expressed in epithelial and stromal cells of endometriotic lesions. | --INVALID-LINK--, --INVALID-LINK-- |

| EP4 | Higher in ectopic tissue | - Significantly higher mRNA expression in late proliferative phase endometrium.- Abundantly expressed in both epithelial and stromal cells of endometriotic lesions. | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Measurement of PGE2 in Peritoneal Fluid by ELISA

This protocol provides a general framework for the quantitative determination of PGE2 in human peritoneal fluid using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Specific details may vary depending on the commercial kit used.

Materials:

-

Peritoneal fluid samples collected during laparoscopy.

-

Commercially available PGE2 ELISA kit (e.g., from R&D Systems, Cayman Chemical, or Abcam).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Pipettes and tips.

-

Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit).

-

Standard diluent (typically provided in the ELISA kit).

Procedure:

-

Sample Preparation:

-

Centrifuge peritoneal fluid at 1000 x g for 15 minutes at 4°C to remove cellular debris.

-

Collect the supernatant and store at -80°C until use.

-

Prior to the assay, thaw the samples on ice and perform any necessary dilutions with the provided standard diluent to ensure the PGE2 concentration falls within the standard curve range of the kit.

-

-

Assay Procedure (based on a typical competitive ELISA format):

-

Bring all reagents and samples to room temperature.

-

Add a specific volume of standard, control, or sample to the appropriate wells of the microplate pre-coated with a capture antibody.

-

Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

-

Incubate the plate for the time and temperature specified in the kit instructions (e.g., 2 hours at room temperature on a shaker).

-

Wash the plate several times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Correct for any dilution factors used during sample preparation.

-

Surgical Induction of Endometriosis in a Rat Model

This protocol describes a common method for inducing endometriosis in female rats through autologous uterine tissue transplantation.

Materials:

-

Adult female Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical instruments (scissors, forceps, needle holders).

-

Suture material (e.g., 4-0 silk or nylon).

-

Sterile saline solution.

-

Antibiotics and analgesics for post-operative care.

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an approved protocol.

-

Shave the abdominal area and sterilize the skin with an antiseptic solution.

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

-

Uterine Horn Resection:

-

Gently locate the uterine horns.

-

Ligate the blood vessels supplying one uterine horn.

-

Excise a segment of the ligated uterine horn (approximately 1-2 cm in length).

-

Place the excised uterine tissue in a sterile petri dish containing sterile saline.

-

-

Endometrial Tissue Implantation:

-

Open the excised uterine segment longitudinally to expose the endometrium.

-

Cut the tissue into small fragments (e.g., 2x2 mm).

-

Select implantation sites on the peritoneal wall or the intestinal mesentery.

-

Suture the endometrial fragments to the chosen sites with the endometrial side facing the peritoneal cavity. Typically, 2-4 implants are sutured per animal.

-

-

Closure and Post-operative Care:

-

Close the abdominal wall and skin in layers using appropriate suture material.

-

Administer analgesics and antibiotics as per veterinary guidelines to manage pain and prevent infection.

-

Monitor the animals closely during recovery.

-

-

Lesion Development and Evaluation:

-

Allow the endometriotic lesions to develop for a period of 2-4 weeks.

-

At the end of the study period, euthanize the animals and perform a second laparotomy to excise and measure the size (length, width, and weight) of the developed lesions.

-

The excised lesions can be further processed for histological analysis to confirm the presence of endometrial glands and stroma, or for molecular analysis (e.g., qPCR, Western blotting) to assess the expression of relevant markers.

-

Visualizing the Core Concepts

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of PGE2 in endometriosis and a typical workflow for the preclinical evaluation of a novel therapeutic agent like this compound.

Caption: PGE2 Signaling Pathway in Endometriosis.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion and Future Directions

The evidence strongly implicates PGE2 as a pivotal player in the complex pathophysiology of endometriosis. Its multifaceted roles in promoting inflammation, estrogen synthesis, cell survival, angiogenesis, and pain make it an attractive target for therapeutic intervention. This compound, as a selective mPGES-1 inhibitor, represents a promising, non-hormonal approach to treating endometriosis by directly targeting the overproduction of PGE2. Preclinical data for mPGES-1 inhibitors are encouraging, and ongoing clinical trials with drugs like vipoglanstat (a similar mPGES-1 inhibitor for which a Phase 2 trial has been approved) will be crucial in determining the efficacy and safety of this drug class in patients.[14][15]

Future research should continue to focus on:

-

Elucidating the precise downstream signaling pathways of EP2 and EP4 receptors in different cell types within the endometriotic lesion microenvironment.

-

Identifying biomarkers that can predict which patients are most likely to respond to mPGES-1 inhibitors.

-

Investigating the long-term safety and efficacy of this compound and other mPGES-1 inhibitors in well-designed clinical trials.

-

Exploring the potential of combination therapies that target both the PGE2 pathway and other key drivers of endometriosis.

By advancing our understanding of the molecular mechanisms underlying endometriosis and developing targeted therapies like this compound, we can move closer to providing more effective and better-tolerated treatment options for the millions of women affected by this debilitating disease.

References

- 1. [Increased levels of prostaglandin E2 and bcl-2 in peritoneal fluid and serum of patients with endometriosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peritoneal fluid prostaglandins and prostanoids in women with endometriosis, chronic pelvic inflammatory disease, and pelvic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PGE2 and PGF2 alpha release by human peritoneal macrophages in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peritoneal fluid volume, estrogen, progesterone, prostaglandin, and epidermal growth factor concentrations in patients with and without endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The inducible prostaglandin E synthase mPGES-1 regulates growth of endometrial tissues and angiogenesis in a mouse implantation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Induces Apoptosis of Human Endometriotic Cells through Suppression of ERK1/2, AKT, NFκB, and β-Catenin Pathways and Activation of Intrinsic Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of selective PGE2 receptor antagonists on human endometriotic stromal cells and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression, localization, and signaling of PGE(2) and EP2/EP4 receptors in human nonpregnant endometrium across the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Gesynta [gesynta.se]

- 15. nordiclifescience.org [nordiclifescience.org]

Friluglanstat: A Technical Deep Dive into a Novel mPGES-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat, also known as NS-580, is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). As a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2), mPGES-1 represents a promising therapeutic target for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the biological activity of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective mPGES-1 inhibition.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₅H₂₀ClF₃N₄O₃.[1] Its systematic IUPAC name is N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide. The structural integrity and key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₀ClF₃N₄O₃ | [1] |

| Molecular Weight | 516.9 g/mol | [1] |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide | |

| SMILES | Cc1c(cccc1NC(=O)c2cc(cc3c2[nH]c(COC)n3)NC(=O)c4ccccc4C(F)(F)F)Cl | [1] |

| InChI Key | ZPONWJXTHMDOSV-UHFFFAOYSA-N | [1] |

| CAS Number | 1422203-86-8 | |

| Synonyms | NS-580 | [2] |

Mechanism of Action: Targeting the Pro-Inflammatory Cascade

This compound exerts its anti-inflammatory effects by selectively inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[2][3] mPGES-1 is a terminal synthase in the arachidonic acid cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[4] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.

The signaling pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to PGH2. Subsequently, mPGES-1 converts PGH2 to PGE2, which then binds to its receptors (EP1-4) on target cells, eliciting a range of inflammatory responses. By inhibiting mPGES-1, this compound effectively blocks the production of PGE2 at a critical downstream step in the inflammatory pathway. This targeted approach is hypothesized to offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which non-selectively inhibit COX enzymes, thereby affecting the production of other prostaglandins with important physiological functions.

Biological Activity and Therapeutic Potential

This compound is currently under investigation for its therapeutic potential in treating endometriosis and chronic prostatitis/chronic pelvic pain syndrome. Early studies have suggested that by reducing PGE2 production, this compound may alleviate pain and potentially slow the progression of endometriotic lesions.

While specific quantitative data on the in vitro and in vivo activity of this compound are not widely published in peer-reviewed literature, its classification as a selective mPGES-1 inhibitor points towards a potent inhibitory capacity.

Experimental Protocols

General mPGES-1 Inhibition Assay Workflow

A common method to determine the inhibitory activity of a compound against mPGES-1 involves a cell-free enzyme assay. This assay typically measures the production of PGE2 from its precursor, PGH2, in the presence and absence of the test compound.

Synthesis

The synthesis of this compound is described in patent literature, specifically as "example 11" in patent US9216968B2. While the full, detailed protocol from the patent is not reproduced here, the synthesis generally involves a multi-step process culminating in the formation of the final benzimidazole carboxamide structure. Researchers interested in the specific synthetic route should refer to the aforementioned patent for complete details.

Future Directions

This compound holds significant promise as a targeted anti-inflammatory agent. Further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in clinical settings. The publication of quantitative data from ongoing and future preclinical and clinical studies will be crucial in determining the therapeutic value of this compound for the treatment of endometriosis, chronic prostatitis/chronic pelvic pain syndrome, and potentially other inflammatory disorders.

Conclusion

This compound is a selective mPGES-1 inhibitor with a well-defined chemical structure and a clear mechanism of action. Its ability to specifically target the production of the pro-inflammatory mediator PGE2 makes it an attractive candidate for further investigation as a novel therapeutic agent. This technical guide has summarized the currently available information on this compound, providing a foundation for researchers and drug developers to build upon as more data becomes available.

References

- 1. Engineering ‘Enzymelink’ for screening lead compounds to inhibit mPGES-1 while maintaining prostacyclin synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

Friluglanstat: A Technical Guide to Target Validation of mPGES-1 in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant burden on global health, necessitating the development of novel therapeutic agents with targeted mechanisms of action. This technical guide delves into the target validation of microsomal prostaglandin E synthase-1 (mPGES-1), a pivotal enzyme in the inflammatory cascade, and the therapeutic potential of its inhibitor, friluglanstat. By specifically targeting mPGES-1, this compound offers a promising approach to mitigating inflammation while potentially sparing the homeostatic functions mediated by other prostanoids. This document provides an in-depth analysis of the underlying biology, experimental validation, and quantitative data supporting the development of mPGES-1 inhibitors for inflammatory conditions.

Introduction: The Role of mPGES-1 in Inflammation

Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in both homeostatic functions and pathological processes, including inflammation[1]. The synthesis of prostaglandins is initiated by the action of cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2)[2]. PGH2 is then further metabolized by various terminal synthases to produce different prostaglandins, each with distinct biological activities.

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, contributing to the classic signs of inflammation such as vasodilation, increased vascular permeability, edema, and pain[1][2]. Notably, mPGES-1 is often upregulated at sites of inflammation, making it an attractive therapeutic target for anti-inflammatory drugs[3]. Unlike the constitutively expressed COX-1 enzyme, which is involved in physiological functions, mPGES-1 is inducible by pro-inflammatory stimuli, similar to COX-2[3]. Therefore, inhibiting mPGES-1 presents an opportunity to selectively block the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have protective roles.

This compound: A Selective mPGES-1 Inhibitor

This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with demonstrated anti-inflammatory activity.[4][5] By targeting mPGES-1, this compound effectively reduces the production of prostaglandin E2 (PGE2), a key mediator in the inflammatory cascade. The INN stem '-glanstat' in its name signifies its role as a prostaglandin synthase inhibitor.[4] This targeted approach aims to provide anti-inflammatory effects while minimizing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes.[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically binding to and inhibiting the enzymatic activity of mPGES-1. This prevents the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this pro-inflammatory prostaglandin.

Target Validation of mPGES-1 in Inflammatory Diseases

The validation of mPGES-1 as a therapeutic target for inflammatory diseases involves a multi-faceted approach, encompassing genetic, preclinical, and clinical evidence.

Preclinical Evidence

Preclinical studies have been instrumental in establishing the role of mPGES-1 in inflammation. Animal models of various inflammatory conditions, such as arthritis and pain, have demonstrated that genetic deletion or pharmacological inhibition of mPGES-1 leads to a significant reduction in inflammatory symptoms. These studies provide a strong rationale for the therapeutic potential of mPGES-1 inhibitors.

Clinical Evidence

While clinical trial data specifically for this compound is not yet widely published, the development of other mPGES-1 inhibitors, such as vipoglanstat, provides valuable insights into the clinical potential of this drug class. Gesynta Pharma has received approval for a Phase 2 clinical trial of vipoglanstat for endometriosis, a chronic inflammatory condition.[6][7] This trial, named NOVA, will assess the efficacy and safety of vipoglanstat in approximately 190 patients across Europe.[6][7] The progression of mPGES-1 inhibitors into clinical development for inflammatory diseases underscores the confidence in this target.

Experimental Protocols for Target Validation

The validation of mPGES-1 as a target for this compound involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mPGES-1.

Methodology:

-

Enzyme Source: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Assay Buffer: A suitable buffer containing co-factors such as glutathione is prepared.

-

Substrate: Prostaglandin H2 (PGH2) is used as the substrate.

-

Test Compound: this compound is serially diluted to a range of concentrations.

-

Assay Procedure:

-

Recombinant mPGES-1 is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of PGH2.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of PGE2 produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cellular Assay for PGE2 Production

Objective: To assess the ability of this compound to inhibit PGE2 production in a cellular context.

Methodology:

-

Cell Line: A relevant cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells or primary human macrophages) is used.

-

Cell Culture: Cells are cultured in appropriate media and conditions.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.

-

Treatment: Stimulated cells are treated with varying concentrations of this compound.

-

PGE2 Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured by ELISA or LC-MS.

-

Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated.

In Vivo Models of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in a living organism.

Methodology:

-

Animal Model: A relevant animal model of inflammatory disease is selected (e.g., carrageenan-induced paw edema in rats for acute inflammation, or collagen-induced arthritis in mice for chronic autoimmune inflammation).

-

Dosing: Animals are administered this compound or a vehicle control at various doses and routes of administration.

-

Induction of Inflammation: Inflammation is induced according to the specific model protocol.

-

Efficacy Assessment: Inflammatory parameters are measured at specified time points. These may include:

-

Paw volume (in edema models)

-

Clinical arthritis score

-

Histopathological analysis of inflamed tissues

-

Measurement of inflammatory biomarkers (e.g., cytokines, PGE2) in plasma or tissue homogenates.

-

-

Data Analysis: The dose-response relationship for the anti-inflammatory effects of this compound is determined.

References

- 1. Prostaglandins and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anti-inflammatory-drugs-and-their-mechanism-of-action - Ask this paper | Bohrium [bohrium.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gesynta [gesynta.se]

- 7. nordiclifescience.org [nordiclifescience.org]

Preclinical Pharmacology of Friluglanstat (NS-580): An In-depth Technical Guide on a Novel mPGES-1 Inhibitor

Disclaimer: Specific preclinical data for Friluglanstat (NS-580) is not publicly available. This guide provides a comprehensive overview of the preclinical pharmacology of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, the therapeutic class to which this compound belongs, using representative data from the scientific literature.

Introduction

This compound (NS-580) is a selective, orally available inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) developed by Nippon Shinyaku.[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway and represents a key target for anti-inflammatory therapies. By selectively inhibiting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have important physiological functions, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] this compound is currently in clinical development for the treatment of endometriosis and chronic prostatitis/chronic pelvic pain syndrome. This guide details the typical preclinical pharmacological evaluation of an mPGES-1 inhibitor, providing insights into the mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties that characterize this class of compounds.

Mechanism of Action: Targeting the Prostaglandin E2 Pathway

This compound exerts its pharmacological effect by inhibiting mPGES-1, a key enzyme in the inflammatory cascade. The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 serves as a substrate for various terminal synthases, leading to the production of different prostaglandins, including PGE2, prostacyclin (PGI2), and thromboxane A2 (TXA2). mPGES-1 specifically catalyzes the conversion of PGH2 to PGE2, a potent mediator of inflammation, pain, and fever.

By selectively targeting mPGES-1, this compound reduces the levels of PGE2, thereby mitigating its pro-inflammatory effects. This targeted approach is hypothesized to have a better safety profile than non-selective COX inhibitors (NSAIDs), which block the production of all prostaglandins, including those with protective functions in the gastrointestinal tract and cardiovascular system.

In Vitro Activity

The in vitro activity of mPGES-1 inhibitors is typically characterized by their potency in enzymatic and cell-based assays.

Enzymatic Inhibition

The inhibitory activity against purified recombinant mPGES-1 is a primary measure of a compound's potency. This is often determined by measuring the reduction in PGE2 production in the presence of the inhibitor.

| Compound Class | Human mPGES-1 IC50 (nM) | Rat mPGES-1 IC50 (nM) | Reference |

| Benzoxazole Derivative | 3 | 150 | Falgueyret et al., 2010 |

| Pyrazole Derivative | 7 | 7 | Leclerc et al., 2013 |

| Aminobenzothiazole Derivative | 1,400 | Not Reported | Iaconis et al., 2020 |

Experimental Protocol: mPGES-1 Enzymatic Assay

A typical in vitro mPGES-1 inhibition assay involves the following steps:

-

Enzyme Preparation: Microsomal fractions containing human or rodent mPGES-1 are prepared from cells overexpressing the enzyme (e.g., Sf9 or HEK293 cells).

-

Reaction Mixture: The reaction is initiated by adding the substrate, PGH2, to a mixture containing the microsomal preparation, glutathione (a necessary cofactor), and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 seconds) at a specific temperature (e.g., 4°C).

-

Quenching: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a reducing agent like stannous chloride).

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in PGE2 production (IC50) is calculated from the dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for assessing the ability of an inhibitor to penetrate cell membranes and inhibit mPGES-1 in a more physiologically relevant context.

| Compound Class | A549 Cell PGE2 IC50 (µM) | Human Whole Blood PGE2 IC50 (µM) | Reference |

| Benzoxazole Derivative | 0.034 | 0.14 | Falgueyret et al., 2010 |

| Pyrazole Derivative | 0.09 | 0.9 | Leclerc et al., 2013 |

| Aminobenzothiazole Derivative | >10 | Not Reported | Iaconis et al., 2020 |

Experimental Protocol: Human Whole Blood Assay

This assay measures the inhibition of PGE2 production in a complex biological matrix:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to induce an inflammatory response and stimulate the production of PGE2.

-

Incubation: The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for PGE2 synthesis.

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

PGE2 Quantification: The concentration of PGE2 in the plasma is measured by ELISA or LC-MS.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

In Vivo Pharmacology

The in vivo efficacy of mPGES-1 inhibitors is evaluated in animal models of inflammation and pain. A key aspect of these studies is to demonstrate a reduction in PGE2 levels at the site of inflammation and a corresponding alleviation of inflammatory symptoms.

Animal Models of Inflammation

Rodent models are commonly used to assess the anti-inflammatory effects of mPGES-1 inhibitors.

| Model | Species | Endpoint | Representative Result | Reference |

| Carrageenan-Induced Air Pouch | Rat | PGE2 levels in exudate | 50% reduction at 10 mg/kg | Leclerc et al., 2013 |

| Adjuvant-Induced Arthritis | Rat | Paw swelling | Significant reduction at 30 mg/kg | Leclerc et al., 2013 |

| Endometriosis Model | Mouse | Lesion size, pain behavior | Reduction in lesion size and hyperalgesia | Greaves et al., 2017 |

Experimental Protocol: Rat Carrageenan-Induced Air Pouch Model

This model is used to assess the effect of a compound on localized inflammation:

-

Air Pouch Formation: An air pouch is created on the back of rats by subcutaneous injection of sterile air.

-

Inflammation Induction: Several days later, an injection of carrageenan into the pouch induces an inflammatory response.

-

Compound Administration: The test compound is administered orally or by another relevant route at various doses before or after the carrageenan injection.

-

Exudate Collection: After a set period (e.g., 6 hours), the inflammatory exudate is collected from the air pouch.

-

Biomarker Analysis: The concentration of PGE2 and other inflammatory mediators in the exudate is measured.

-

Efficacy Evaluation: The dose-dependent reduction in PGE2 levels is determined.

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of an mPGES-1 inhibitor is essential for predicting its clinical performance. Studies are typically conducted in rodents to determine parameters such as bioavailability, half-life, and clearance.

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |

| Rat | Oral (10 mg/kg) | 1.5 | 1200 | 8500 | 45 |

| Mouse | Oral (10 mg/kg) | 0.5 | 800 | 2500 | 30 |

(Representative data for a hypothetical mPGES-1 inhibitor)

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Dosing: The test compound is administered to rats or mice via intravenous (IV) and oral (PO) routes at a defined dose.

-

Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Compound Quantification: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, volume of distribution, and half-life. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Conclusion

The preclinical pharmacology of a selective mPGES-1 inhibitor like this compound (NS-580) is characterized by potent and selective inhibition of PGE2 production, leading to anti-inflammatory and analgesic effects in relevant in vivo models. A favorable pharmacokinetic profile, including good oral bioavailability, is also a critical attribute for clinical success. The data presented in this guide, based on representative mPGES-1 inhibitors, provides a framework for understanding the preclinical development of this promising class of anti-inflammatory agents. Further disclosure of specific preclinical data for this compound will be necessary for a complete evaluation of its therapeutic potential.

References

Unlocking the Therapeutic Potential of Friluglanstat: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friluglanstat (also known as NS-580) is an investigational, orally available small molecule that holds significant promise as a targeted, non-hormonal therapeutic for endometriosis. As a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), this compound addresses a key inflammatory pathway implicated in the pathophysiology of this debilitating disease. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's therapeutic potential, including its mechanism of action, preclinical evidence, and clinical development status. Detailed experimental protocols and structured data summaries are presented to facilitate further research and development in this area.

Introduction: The Unmet Need in Endometriosis Treatment

Endometriosis is a chronic, estrogen-dependent inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. It affects approximately 10% of women of reproductive age, causing chronic pelvic pain, dysmenorrhea, dyspareunia, and infertility. Current treatment strategies, which primarily consist of hormonal therapies and surgery, are often associated with significant side effects, high recurrence rates, and a negative impact on fertility. This highlights the urgent need for novel, non-hormonal therapeutic approaches that can effectively manage symptoms and potentially modify the disease course.

Mechanism of Action: Targeting the Prostaglandin E2 Pathway

This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). In endometriotic lesions, the overexpression of cyclooxygenase-2 (COX-2) and mPGES-1 leads to elevated local production of PGE2, a key mediator of inflammation, pain, and cell proliferation.

By selectively inhibiting mPGES-1, this compound reduces the production of PGE2 without affecting the synthesis of other prostanoids that have important physiological functions. This targeted approach is anticipated to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can be associated with gastrointestinal and cardiovascular side effects.

Preclinical Evidence

Preclinical studies have provided encouraging evidence for the therapeutic potential of this compound in endometriosis. While specific quantitative data from these studies are not yet publicly available, the following sections outline the typical experimental designs and expected outcomes based on research with other mPGES-1 inhibitors.

In Vitro mPGES-1 Inhibition

The inhibitory activity of this compound on mPGES-1 is a critical determinant of its therapeutic potential.

Table 1: In Vitro mPGES-1 Inhibition Data (Representative)

| Parameter | Value |

| Target | Microsomal Prostaglandin E Synthase-1 (mPGES-1) |

| IC50 | Data not publicly available |

| Assay Type | Enzyme Immunoassay (EIA) or LC-MS/MS-based detection of PGE2 |

| Cell Line | e.g., A549 human lung carcinoma cells stimulated with IL-1β |

| Reference Compound | e.g., MK-886 |

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

A representative protocol for assessing the in vitro inhibitory activity of a compound like this compound on mPGES-1 is as follows:

-

Cell Culture: A549 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density that allows for optimal growth and response to stimulation.

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes). Subsequently, inflammation is induced by adding a stimulating agent like interleukin-1β (IL-1β).

-

Incubation: The cells are incubated for a period sufficient to allow for the production of PGE2 (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected for the measurement of PGE2 levels.

-

PGE2 Quantification: PGE2 concentrations in the supernatant are quantified using a competitive enzyme immunoassay (EIA) or a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PGE2 inhibition against the log concentration of this compound.

Animal Models of Endometriosis

The efficacy of this compound in reducing endometriotic lesion size and pain-related behaviors is evaluated in animal models that mimic the human disease. Rodent models, particularly mice and rats, are commonly used for initial efficacy testing.

Table 2: Preclinical Efficacy in Animal Models (Representative Data)

| Endpoint | This compound Treatment | Vehicle Control |

| Reduction in Lesion Volume | Data not publicly available | Data not publicly available |

| Reduction in Pain Behavior Score | Data not publicly available | Data not publicly available |

| Animal Model | e.g., Nude mouse with surgically induced endometriosis | e.g., Nude mouse with surgically induced endometriosis |

| Dosing Regimen | Data not publicly available | Data not publicly available |

Experimental Protocol: Mouse Model of Endometriosis

A common protocol for establishing and evaluating treatments in a mouse model of endometriosis is as follows:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are often used to allow for the transplantation of human endometrial tissue.

-

Hormonal Priming: To mimic the hormonal environment of the menstrual cycle, recipient mice are typically ovariectomized and supplemented with estradiol.

-

Induction of Endometriosis: Human endometrial tissue, obtained from biopsies of patients with endometriosis, is minced and surgically implanted into the peritoneal cavity of the recipient mice.

-

Treatment: After a period to allow for lesion establishment, mice are treated with this compound (administered orally or via another appropriate route) or a vehicle control for a specified duration.

-

Outcome Assessment:

-

Lesion Size: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised and their volume or weight is measured.

-

Pain Assessment: Pain-related behaviors, such as abdominal sensitivity to mechanical stimuli (von Frey filaments), can be assessed throughout the study.

-

Histology and Immunohistochemistry: Lesions can be processed for histological examination to assess tissue morphology and for immunohistochemical staining of markers for proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

-

Clinical Development

This compound is currently in clinical development for the treatment of endometriosis.

Phase 1 Clinical Trials

Phase 1 studies are designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Table 3: Phase 1 Pharmacokinetic Parameters (Representative Data)

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | Data not publicly available |

| Tmax (Time to Maximum Concentration) | Data not publicly available |

| t1/2 (Half-life) | Data not publicly available |

| AUC (Area Under the Curve) | Data not publicly available |

| Route of Administration | Oral |

| Study Population | Healthy Volunteers |

Experimental Protocol: Phase 1 Single Ascending Dose (SAD) Study

A typical SAD study protocol involves:

-

Subject Recruitment: Healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled.

-

Dose Escalation: Cohorts of subjects receive a single oral dose of this compound, with the dose escalating in subsequent cohorts after safety data from the previous cohort is reviewed. A placebo group is included for comparison.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to measure the plasma concentrations of this compound and its metabolites.

-

Safety Monitoring: Subjects are closely monitored for adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and laboratory tests.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety and tolerability are assessed by summarizing the incidence and severity of adverse events.

Phase 2 Clinical Trials

Phase 2 trials are designed to evaluate the efficacy and safety of this compound in patients with endometriosis. A Phase 2 clinical trial of this compound (NS-580) for endometriosis has been conducted in Japan.[3]

Table 4: Phase 2 Clinical Trial Design for Endometriosis

| Parameter | Description |

| Study Title | A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Women with Endometriosis-Associated Pain |

| Primary Endpoint | Change from baseline in the mean daily pain score (e.g., on a Numeric Rating Scale) |

| Secondary Endpoints | - Change in dysmenorrhea and non-menstrual pelvic pain scores- Change in quality of life scores (e.g., EHP-30)- Use of rescue analgesia- Safety and tolerability |

| Patient Population | Women with surgically confirmed endometriosis and moderate to severe pain |

| Treatment Duration | e.g., 12 weeks |

| Dosage | Data not publicly available |

Experimental Protocol: Phase 2 Efficacy and Safety Study

A representative Phase 2 study protocol would include:

-

Patient Screening and Enrollment: Women with a confirmed diagnosis of endometriosis and a specified level of pain are screened for eligibility.

-

Randomization: Eligible patients are randomly assigned to receive either this compound at one or more dose levels or a placebo.

-

Treatment Period: Patients self-administer the study drug daily for the duration of the trial.

-

Efficacy Assessments: Patients record their daily pain scores in an electronic diary. Quality of life questionnaires are completed at specified clinic visits.

-

Safety Monitoring: Adverse events are monitored throughout the study.

-

Data Analysis: The change in pain scores from baseline to the end of treatment is compared between the this compound and placebo groups.

Future Directions

The selective inhibition of mPGES-1 by this compound represents a promising and innovative approach to the management of endometriosis. The completion of Phase 2 clinical trials will be a critical step in determining its clinical utility. Future research should focus on:

-

Long-term safety and efficacy: Evaluating the safety and sustained efficacy of this compound in longer-term studies.

-

Disease modification: Investigating the potential of this compound to slow or halt the progression of endometriotic lesions.

-

Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to this compound treatment.

-

Combination therapies: Exploring the potential of combining this compound with other therapeutic agents to enhance efficacy.

Conclusion

This compound, with its targeted mechanism of action, has the potential to be a first-in-class, non-hormonal treatment for endometriosis. By selectively inhibiting mPGES-1, it offers the prospect of effective pain relief and anti-inflammatory effects with an improved safety profile over existing therapies. The ongoing clinical development of this compound is eagerly awaited by the scientific and medical communities, as it may provide a much-needed new therapeutic option for the millions of women affected by endometriosis.

References

Friluglanstat: A Deep Dive into its Mechanism of Action within the Arachidonic Acid Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friluglanstat is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the arachidonic acid cascade responsible for the production of prostaglandin E2 (PGE2). By targeting mPGES-1, this compound offers a promising therapeutic strategy for a variety of inflammatory conditions by specifically reducing the levels of the pro-inflammatory mediator PGE2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the arachidonic acid signaling pathway. The document includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and a review of relevant clinical findings for its closely related analog, vipoglanstat.

Introduction to the Arachidonic Acid Cascade and the Role of mPGES-1

The arachidonic acid (AA) cascade is a critical signaling pathway that governs a wide range of physiological and pathological processes, most notably inflammation. When cells are activated by inflammatory stimuli, arachidonic acid is released from the cell membrane and is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by various terminal synthases to produce a range of prostaglandins and thromboxanes. Of particular importance in inflammation is the conversion of PGH2 to prostaglandin E2 (PGE2) by prostaglandin E synthases (PGES).

There are three known isoforms of PGES: cytosolic PGES (cPGES), microsomal PGES-1 (mPGES-1), and microsomal PGES-2 (mPGES-2). While cPGES and mPGES-2 are constitutively expressed, mPGES-1 is highly inducible by pro-inflammatory cytokines and is functionally coupled with COX-2. This inducible nature makes mPGES-1 a key player in the production of PGE2 at sites of inflammation. PGE2 is a potent pro-inflammatory mediator, contributing to pain, fever, and swelling.

This compound: A Selective mPGES-1 Inhibitor

This compound is a small molecule inhibitor that specifically targets mPGES-1. By inhibiting this enzyme, this compound effectively blocks the conversion of PGH2 to PGE2, thereby reducing the levels of this key inflammatory mediator. This targeted approach is believed to offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which non-selectively inhibit both COX-1 and COX-2, leading to potential gastrointestinal and cardiovascular side effects. A closely related compound, vipoglanstat, has been studied more extensively and provides a strong surrogate for understanding the activity of this compound.

Quantitative Data on Inhibitory Activity

| Compound | Assay Type | Target | IC50 Value | Reference |

| Vipoglanstat | In vitro enzyme assay | Human mPGES-1 | ~1 nM | [1][2] |

| Vipoglanstat | Human Whole Blood Assay | Human mPGES-1 | ≤0.5 nM | [3] |

| Vipoglanstat | Human Whole Blood Assay | Human mPGES-1 | 0.4 nM | [4] |

| Vipoglanstat | Ex vivo whole blood (single dose ≥40mg) | Human mPGES-1 | 0.3 nM | [5] |

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and this compound's Point of Intervention

The following diagram illustrates the arachidonic acid cascade and highlights the specific point of inhibition by this compound.

Experimental Workflow for Assessing mPGES-1 Inhibition

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of a compound like this compound on mPGES-1.

Detailed Experimental Protocols

In Vitro mPGES-1 Enzyme Assay

This protocol is a synthesized example based on common methodologies for assessing mPGES-1 inhibition.

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human mPGES-1.

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

-

Stop solution (e.g., 1 M HCl)

-

PGE2 standard

-

PGE2 ELISA kit or LC-MS/MS system

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant mPGES-1 enzyme to each well.

-

Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the PGH2 substrate to each well.

-

Allow the reaction to proceed for a specific time (e.g., 1 minute) at a controlled temperature (e.g., 4°C).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit or by LC-MS/MS analysis.

-

Generate a dose-response curve by plotting the percentage of mPGES-1 inhibition against the concentration of this compound.

-

Calculate the IC50 value from the dose-response curve.

Cell-Based mPGES-1 Inhibition Assay (A549 Cells)

This protocol outlines a common cell-based method to evaluate the potency of mPGES-1 inhibitors.[6][7]

Objective: To assess the ability of this compound to inhibit PGE2 production in a cellular context.

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Interleukin-1β (IL-1β)

-

This compound

-

PGE2 ELISA kit or LC-MS/MS system

Procedure:

-

Seed A549 cells in 96-well plates and culture until they reach a desired confluency.

-

Induce the expression of mPGES-1 by stimulating the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 30 minutes).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit or LC-MS/MS.

-

Determine the cellular potency of this compound by calculating the concentration that causes 50% inhibition of PGE2 production.

Human Whole Blood Assay for mPGES-1 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of drug activity.[8]

Objective: To evaluate the inhibitory effect of this compound on LPS-induced PGE2 production in human whole blood.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

PGE2 ELISA kit or LC-MS/MS system

Procedure:

-

Pre-incubate whole blood samples with various concentrations of this compound or vehicle control for a set time (e.g., 30 minutes) at 37°C.

-

Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and subsequent PGE2 production.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge the blood samples to separate the plasma.

-

Collect the plasma and measure the PGE2 concentration using an ELISA kit or LC-MS/MS.

-

Calculate the IC50 value for this compound in this ex vivo system.

Clinical Findings with Vipoglanstat

While clinical trial data specifically for this compound is limited in the public domain, studies on the closely related mPGES-1 inhibitor, vipoglanstat, provide valuable insights into the potential clinical utility and safety of this class of drugs.

A Phase 2 clinical trial of vipoglanstat for the treatment of endometriosis, named the NOVA study, was initiated.[9][10] This study aims to evaluate the efficacy and safety of vipoglanstat in approximately 190 patients.[10] Another Phase 2 trial investigated vipoglanstat in systemic sclerosis-related Raynaud's phenomenon.[11]

| Trial Phase | Indication | Key Findings | Reference |

| Phase 2 (NOVA study) | Endometriosis | Study initiated to evaluate efficacy and safety in ~190 patients. Preclinical data showed reduction in pain and lesions. | [9][10] |

| Phase 2 | Systemic Sclerosis-related Raynaud's Phenomenon | Vipoglanstat was safe and well-tolerated, achieving full mPGES-1 inhibition. It resulted in a 57% reduction of urinary PGE2 metabolites and a 50% increase in prostacyclin metabolites. However, it was not effective in improving Raynaud's phenomenon symptoms. | [11] |

| Phase 1 | Healthy Volunteers | Single doses ≥40mg completely inhibited mPGES-1 ex vivo in whole blood for 24 hours. The drug was safe and well-tolerated. | [5] |

Conclusion

This compound, as a selective mPGES-1 inhibitor, represents a targeted approach to modulating the arachidonic acid cascade for the treatment of inflammatory diseases. By specifically inhibiting the production of the pro-inflammatory mediator PGE2, it holds the potential for anti-inflammatory efficacy with an improved safety profile over traditional NSAIDs. The quantitative data from its analog, vipoglanstat, demonstrates high potency. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other mPGES-1 inhibitors. Further clinical evaluation of this class of compounds will be crucial in determining their full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Vipoglanstat (GS-248, BI 1029539) | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]

- 8. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. islipsurgery.org.uk [islipsurgery.org.uk]

- 10. Gesynta [gesynta.se]

- 11. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking of Friluglanstat with mPGES-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat is identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the molecular docking studies of inhibitors, exemplified by data from known mPGES-1 inhibitors in the absence of specific published docking data for this compound. It covers the essential theoretical background, generalized experimental protocols, key molecular interactions, and the broader context of the mPGES-1 signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-inflammatory agents targeting mPGES-1.

Introduction to mPGES-1 and this compound

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] The enzyme is often upregulated during inflammatory processes, making it a prime target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] this compound is a selective, orally available inhibitor of mPGES-1.[3] While its inhibitory activity is established, detailed public-domain data on its specific molecular docking interactions with mPGES-1 is not currently available. This guide, therefore, utilizes data from other well-characterized mPGES-1 inhibitors to illustrate the principles and methodologies of such studies.

The mPGES-1 Signaling Pathway

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the isomerization of PGH2 to PGE2.[2] This pathway is a critical component of the inflammatory response.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Friluglanstat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (also known as NS-580) is a selective, orally available inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with various inflammatory diseases, pain, and fever. By selectively targeting mPGES-1, this compound offers a more precise approach to reducing inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which target the upstream cyclooxygenase (COX) enzymes. These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity of this compound on mPGES-1 and its downstream anti-inflammatory effects.

Mechanism of Action and Signaling Pathway

Under inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) induce the expression of COX-2 and mPGES-1. COX-2 converts arachidonic acid into PGH2. Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory mediator PGE2. PGE2 then signals through its receptors (EP1-4) to mediate various physiological and pathological responses, including inflammation, pain, and fever. This compound selectively inhibits the enzymatic activity of mPGES-1, thereby blocking the production of PGE2.

Caption: Signaling pathway of mPGES-1 and the inhibitory action of this compound.

Data Presentation

While a specific IC50 value for this compound is not publicly available, it is recognized as a potent and selective inhibitor of mPGES-1. The following table provides a summary of IC50 values for other known mPGES-1 inhibitors to offer a comparative context.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound (NS-580) | Not Publicly Available | Human mPGES-1 | Potent & Selective | [1][2] |

| MF63 | Enzyme Assay | Human mPGES-1 | 1.3 nM | [3] |

| Compound III | Enzyme Assay | Human mPGES-1 | 0.09 µM | [4] |

| PF-9184 | Enzyme Assay | Human mPGES-1 | 16.5 nM | [5] |

| Licofelone (ML3000) | Enzyme Assay | mPGES-1 | 6 µM | [6] |

Experimental Protocols

Protocol 1: Inhibition of PGE2 Production in A549 Cells

This protocol details a cell-based assay to quantify the inhibition of IL-1β-induced PGE2 production by this compound in the human lung carcinoma cell line A549.

Caption: Experimental workflow for measuring this compound's inhibition of PGE2 production.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human IL-1β

-

This compound

-

PGE2 ELISA Kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells in 24-well plates at a density of 5 x 10^4 cells per well in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Pre-treatment: After incubation, replace the medium with serum-free medium and pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with recombinant human IL-1β at a final concentration of 1 ng/mL for 24 hours.

-

Supernatant Collection: After the stimulation period, collect the cell culture supernatant.

-

PGE2 Quantification: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Assessment of Anti-Inflammatory Effects on Cytokine Production in RAW 264.7 Macrophages

This protocol describes an assay to evaluate the effect of this compound on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 murine macrophages.

Caption: Workflow for assessing the effect of this compound on cytokine production.

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

TNF-α ELISA Kit

-

MTT or other cell viability assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to induce an inflammatory response and incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

Cell Viability Assay: To ensure that the observed effects on cytokine production are not due to cytotoxicity, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate.

-

Data Analysis: Normalize the TNF-α concentrations to cell viability data. Calculate the percentage of inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound. The PGE2 inhibition assay directly measures the compound's effect on its target, mPGES-1, while the cytokine production assay provides insight into its functional anti-inflammatory properties. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

References

- 1. This compound | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. NS 580 - AdisInsight [adisinsight.springer.com]

- 3. abmole.com [abmole.com]

- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Friluglanstat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (also known as NS-580) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). In endometriosis, a chronic inflammatory condition, the overexpression of mPGES-1 in endometriotic lesions leads to elevated levels of PGE2, which drives pain, inflammation, and lesion growth. By targeting mPGES-1, this compound offers a promising non-hormonal therapeutic strategy for the management of endometriosis.

These application notes provide a comprehensive overview of the in vivo administration of this compound, with a focus on preclinical studies using rodent models of endometriosis. The information is based on available data for this compound and the closely related mPGES-1 inhibitor, Vipoglanstat (GS-248), which has a similar mechanism of action and has been studied in similar contexts.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the mPGES-1 enzyme, thereby blocking the production of PGE2. This targeted approach is designed to reduce the inflammatory and pain-sensitizing effects of PGE2 in endometriotic lesions while minimizing the systemic side effects associated with broader-acting anti-inflammatory drugs like non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.

The signaling pathway affected by this compound is central to the pathophysiology of endometriosis: